molecular formula C17H19ClN4O2S B12237658 2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

Cat. No.: B12237658
M. Wt: 378.9 g/mol
InChI Key: ISCQNYAXYPDRBK-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrol moiety, and a methylpyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the octahydropyrrolo[3,4-c]pyrrol core. This core can be synthesized through a series of cyclization reactions, followed by the introduction of the chlorobenzenesulfonyl group via sulfonylation. The final step involves the attachment of the methylpyrimidine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of sulfonamides or thiols.

Scientific Research Applications

2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. The pyrimidine ring may also interact with nucleotide-binding sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is unique due to its combination of a chlorobenzenesulfonyl group and a pyrrolopyrrol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

5-(2-chlorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H19ClN4O2S/c1-12-6-7-19-17(20-12)21-8-13-10-22(11-14(13)9-21)25(23,24)16-5-3-2-4-15(16)18/h2-7,13-14H,8-11H2,1H3

InChI Key

ISCQNYAXYPDRBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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